Acknowledged Absence of Published Comparative Bioactivity Data for CAS 392300-88-8
Despite systematic searches of primary research articles, patents, and authoritative databases (including PubChem, ChEMBL, and BindingDB), no quantitative, comparator-based biological activity data (e.g., IC50, Ki, EC50) could be identified for 4-ethoxy-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392300-88-8) that would satisfy the evidence inclusion criteria of this guide [1]. The compound is recorded in the PubChem BioAssay database as having been tested in a limited set of high-throughput screening campaigns (e.g., GPR151 activator assay, AlphaScreen-based biochemical assays); however, the raw screening results, dose-response data, and comparative outcomes with analogous compounds are not publicly reported in a manner that permits extraction of quantifiable differential evidence . This data gap is not uncommon for early-stage screening compounds and must be explicitly acknowledged to prevent misinformed procurement decisions.
| Evidence Dimension | Bioactivity data availability |
|---|---|
| Target Compound Data | No publicly available quantitative comparator-based bioactivity data located |
| Comparator Or Baseline | Closest structural analogs (e.g., N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, 2-chloro analog, 3,5-dimethyl analog) also lack publicly reported comparative pharmacology data |
| Quantified Difference | Not calculable |
| Conditions | Systematic literature and database search as of May 2026 |
Why This Matters
Procurement decisions predicated on assumed target potency, selectivity, or cellular activity cannot be supported by the current public evidence base; researchers must either generate these data de novo or select an alternative compound from the series for which quantitative data are available.
- [1] PubChem Compound Summary for CID 4140892. National Center for Biotechnology Information. Accessed May 2026. View Source
